5-Bromothiophen-2(5H)-one
Description
Significance of Brominated Thiophene (B33073) Scaffolds in Organic Synthesis
Brominated thiophenes are highly valuable and versatile building blocks in the world of organic synthesis. The presence of a bromine atom on the thiophene ring provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions allow for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. a2bchem.comacs.org
The strategic placement of a bromine atom, as seen in 5-Bromothiophen-2(5H)-one, opens up possibilities for regioselective functionalization. This is of paramount importance in the synthesis of targeted pharmaceutical compounds and advanced organic materials where precise control over the molecular structure is essential for the desired biological activity or physical properties. a2bchem.com The bromine atom can be readily substituted, paving the way for the introduction of a wide range of functional groups and the synthesis of diverse libraries of thiophene derivatives.
Overview of Related Thiophene-Based Heterocyclic Compounds
The thiophene ring is a fundamental unit in a wide variety of heterocyclic compounds. cymitquimica.com Its structural similarity to benzene (B151609), yet with distinct electronic properties due to the presence of the sulfur atom, makes it a unique scaffold. Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemicalbook.comscispace.com
Beyond simple thiophenes, there exists a rich family of related heterocyclic systems. These include benzothiophenes, where a thiophene ring is fused to a benzene ring, and various other fused systems. Furthermore, thiophene units are often incorporated into larger, more complex molecules such as diketopyrrolopyrroles (DPPs), which have gained significant attention for their applications in organic electronics. cymitquimica.comresearchgate.net The study of this compound is therefore situated within this broader context of exploring the synthesis and properties of new and existing thiophene-based heterocycles.
Research Trajectories for Novel Thiophene Derivatives
Current and future research on novel thiophene derivatives is largely driven by the pursuit of new functionalities. In medicinal chemistry, the focus is on designing and synthesizing thiophene-containing molecules with enhanced biological activity and selectivity towards specific drug targets. This often involves the synthesis of libraries of related compounds to establish structure-activity relationships.
In the realm of materials science, the unique electronic and photophysical properties of thiophenes are being exploited to develop new organic semiconductors, conducting polymers, and fluorescent probes. Research is also directed towards developing more sustainable and efficient synthetic methods for preparing these materials, including the use of greener reagents and catalysts. The exploration of compounds like this compound and its reactivity is a key component of this ongoing effort to expand the chemical toolbox and create novel thiophene derivatives with tailored properties for specific applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17019-33-9 |
|---|---|
Molecular Formula |
C4H3BrOS |
Molecular Weight |
179.04 g/mol |
IUPAC Name |
2-bromo-2H-thiophen-5-one |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-3H |
InChI Key |
ITXASWFLRBVJME-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)SC1Br |
Canonical SMILES |
C1=CC(=O)SC1Br |
Synonyms |
5-Bromothiophen-2(5H)-one |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromothiophene Derived Structures
Esterification and Carboxylic Acid Functionalization
The carboxylic acid group, particularly in compounds like 5-bromothiophene-2-carboxylic acid, is a primary site for modification, often through esterification, to alter solubility, reactivity, and biological activity.
A classic and direct method for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgpearson.com This equilibrium-driven process typically employs a strong acid such as sulfuric acid or hydrogen chloride gas to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction toward the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. libretexts.orgmasterorganicchemistry.com
For thiophene-based carboxylic acids, this method has been successfully applied. For instance, various alkyl esters of 2-thiophenecarboxylic acid have been synthesized by refluxing the acid with an excess of the corresponding alcohol (e.g., methanol, propanol, butanol) using dry hydrogen chloride gas as the catalyst. gatech.edu The general mechanism involves several reversible steps: protonation of the carbonyl, nucleophilic attack by the alcohol to form a tetrahedral intermediate, proton transfer, and elimination of water to yield the final ester. masterorganicchemistry.commasterorganicchemistry.com
Table 1: Examples of Acid-Catalyzed Esterification
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
| 2-Thiophenecarboxylic Acid | Methanol | Dry HCl | Methyl 2-thiophenecarboxylate | gatech.edu |
| 2-Thiophenecarboxylic Acid | Propanol | Dry HCl | Propyl 2-thiophenecarboxylate | gatech.edu |
| 2-Thiophenecarboxylic Acid | Butanol | Dry HCl | Butyl 2-thiophenecarboxylate | gatech.edu |
| 2-Thiophenecarboxylic Acid | Amyl Alcohol | Dry HCl | Amyl 2-thiophenecarboxylate | gatech.edu |
To circumvent the often harsh conditions and reversibility of acid-catalyzed esterification, methods employing coupling reagents have become prevalent. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov This approach is valued for its mild reaction conditions and high yields.
The synthesis of various esters of 5-bromothiophene-2-carboxylic acid demonstrates the utility of this method. For example, reacting 5-bromothiophene-2-carboxylic acid with 2-ethylhexanol in dichloromethane (B109758) (DCM) at room temperature, using DCC as the coupling agent and DMAP as the catalyst, affords 2-ethylhexyl 5-bromothiophene-2-carboxylate in a 72% yield. mdpi.com Similarly, pentyl 5-bromothiophene-2-carboxylate and phenethyl 5-bromothiophene-2-carboxylate have been synthesized in good yields (75% and 71%, respectively) using this protocol. nih.gov
Table 2: Coupling Reagent-Mediated Esterification of 5-Bromothiophene-2-carboxylic Acid
| Alcohol | Coupling Reagent | Catalyst | Solvent | Yield | Product | Reference |
| Amyl Alcohol | DCC | DMAP | DCM | 75% | Pentyl 5-bromothiophene-2-carboxylate | nih.gov |
| 2-Phenylethanol | DCC | DMAP | DCM | 71% | Phenethyl 5-bromothiophene-2-carboxylate | nih.gov |
| 2-Ethylhexanol | DCC | DMAP | DCM | 72% | 2-Ethylhexyl 5-bromothiophene-2-carboxylate | mdpi.com |
Cross-Coupling Reactions Utilizing the Bromo-Thiophene Moiety
The bromine atom on the thiophene (B33073) ring is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This strategy is fundamental for synthesizing more complex aryl- and heteroaryl-substituted thiophenes.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds, such as arylboronic acids. nih.gov This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov
In the context of 5-bromothiophene derivatives, the Suzuki coupling is instrumental for introducing aryl substituents at the 5-position. For instance, esters like 2-ethylhexyl 5-bromothiophene-2-carboxylate can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.comnih.gov These reactions are often carried out in a solvent mixture like 1,4-dioxane (B91453) and water, with yields ranging from moderate to good depending on the electronic nature of the substituents on the arylboronic acid. mdpi.com
Table 3: Suzuki Cross-Coupling of 5-Bromothiophene-2-carboxylate Esters with Arylboronic Acids
| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield | Product | Reference |
| Pentyl 5-bromothiophene-2-carboxylate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80.2% | Pentyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | nih.gov |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 65% | Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate | nih.gov |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 79.1% | 2-Ethylhexyl 5-(4-fluorophenyl)thiophene-2-carboxylate | mdpi.com |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 60.1% | 2-Ethylhexyl 5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate | mdpi.com |
| Phenethyl 5-bromothiophene-2-carboxylate | 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72% | Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate | nih.gov |
The Stille reaction provides another powerful method for C-C bond formation, involving the coupling of an organotin compound (organostannane) with an organic halide catalyzed by palladium. rsc.org This reaction is known for its mild conditions and tolerance for a wide range of functional groups. rsc.org In thiophene chemistry, Stille couplings are employed to introduce alkenyl, aryl, or other organic groups. For example, 5,5′-bis(trimethylstannyl)-2,2′-bithiophene has been used in Stille coupling reactions to synthesize conjugated polymers. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Other organometallic approaches are also significant in thiophene chemistry. The Kumada coupling, which utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst, is effective for coupling alkyl or aryl groups. For instance, a thienyl Grignard reagent, generated via a bromine-magnesium exchange, can be coupled with aryl halides like 1,4-dibromobenzene.
Condensation Reactions for Azomethine Linkages
Condensation reactions are fundamental for the formation of azomethine linkages (–C=N–), also known as Schiff bases or imines. These reactions typically involve the coupling of a primary amine with an aldehyde or ketone. Thiophene derivatives bearing aldehyde functionalities are excellent substrates for these transformations, leading to the synthesis of novel materials with interesting optical and electronic properties.
For example, 5-bromothiophene-2-carbaldehyde (B154028) can undergo a condensation reaction with a hydrazide, such as nicotinohydrazide, in refluxing ethanol (B145695) to produce the corresponding N'-((5-bromothiophen-2-yl)methylene)nicotinohydrazide. libretexts.org This type of reaction is often monitored by spectroscopic methods to follow the formation of the azomethine bond. libretexts.org
Furthermore, the condensation of difunctional thiophenes, such as 2,5-diformyl-3-hexylthiophene, with various diamines leads to the formation of poly(azomethine)s. These polymers, containing conjugated thiophene and imine units, are investigated for their potential applications in organic electronics. wikipedia.org
Schiff Base Formation with Aldehydes and Hydrazides
The synthesis of Schiff bases, or imines, represents a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex heterocyclic systems. Derivatives of 5-bromothiophene are versatile starting materials for these reactions.
One common approach involves the condensation of an amine with an aldehyde. For instance, a series of Schiff bases has been synthesized by reacting 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine with various aromatic aldehydes. jetir.org This reaction is typically carried out by refluxing the reactants in ethanol with a catalytic amount of glacial acetic acid for several hours. jetir.org The resulting N-(4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-1-(aryl)methanimines are formed in this process. jetir.org
Another strategy utilizes 5-bromothiophene-2-carbaldehyde as the aldehyde component. This aldehyde can be condensed with different amines to yield a variety of Schiff bases. For example, its reaction with diethylenetriamine (B155796) in a 2:1 molar ratio under solvent-free conditions affords a pentadentate N3S2 Schiff base ligand. nih.gov Similarly, Schiff bases have been prepared from the reaction of 5-bromothiophene-2-carboxaldehyde with 4-amino-5-mercapto-1,2,4-triazole. researchgate.net
Hydrazide derivatives of 5-bromothiophene also serve as precursors to Schiff bases. For example, 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, which is synthesized from 2-acetyl-5-bromothiophene (B160168), can be condensed with various aromatic amines to produce a range of Schiff bases. ijpsr.com
Table 1: Examples of Schiff Base Synthesis from 5-Bromothiophene Derivatives
| Aldehyde/Hydrazide Precursor | Amine/Aldehyde Reactant | Resulting Schiff Base Type | Reference |
| 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine | Aromatic Aldehydes | N-(4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-1-(aryl)methanimine | jetir.org |
| 5-bromothiophene-2-carbaldehyde | Diethylenetriamine | (E)-N1-((5-bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-bromothiophen-2-yl)methylene)amino)ethyl)ethane-1,2-diamine | nih.gov |
| 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | Different aromatic amines | Schiff bases derived from the pyrazole-4-carbaldehyde | ijpsr.com |
| 5-bromothiophene-2-carboxaldehyde | 4-amino-5-mercapto-1,2,4-triazole | Imines derived from the triazole | researchgate.net |
Multi-Component Condensation Pathways
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. 5-Bromothiophene-2-carboxaldehyde is a valuable building block in such reactions.
One notable example is the Hantzsch pyridine (B92270) synthesis, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). royalsocietypublishing.orgijcrt.org This reaction has been employed to synthesize 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. royalsocietypublishing.orgijcrt.org Specifically, 5-bromothiophene-2-carboxaldehyde reacts with various 1,3-diones and ammonium acetate in the presence of a catalyst like ceric ammonium nitrate (B79036) (CAN) under solvent-free conditions at room temperature. royalsocietypublishing.orgdatadryad.org This approach provides a green and efficient route to a variety of dihydropyridine (B1217469) derivatives with good to excellent yields. royalsocietypublishing.orgdatadryad.org
Another important MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. An efficient synthesis of new Mannich products has been reported via a multi-component condensation of 5-bromothiophene-2-carboxaldehyde, 2,4-dihydroxybenzophenone, and a primary or secondary amine. ingentaconnect.combenthamscience.com This reaction is catalyzed by the ionic liquid Ethyl Ammonium Nitrate (EAN) under solvent-free conditions at 80°C, with the ionic liquid being reusable. ingentaconnect.combenthamscience.com
Table 2: Multi-Component Reactions Involving 5-Bromothiophene-2-carboxaldehyde
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Hantzsch Pyridine Synthesis | 5-bromothiophene-2-carboxaldehyde, 1,3-diones, ammonium acetate | Ceric Ammonium Nitrate (CAN), solvent-free, RT | 1,4-Dihydropyridine derivatives | royalsocietypublishing.orgdatadryad.org |
| Mannich Reaction | 5-bromothiophene-2-carboxaldehyde, 2,4-dihydroxybenzophenone, primary/secondary amine | Ethyl Ammonium Nitrate (EAN), solvent-free, 80°C | Mannich products | ingentaconnect.combenthamscience.com |
Cyclization and Heterocyclic Annulation Reactions
Cyclization and annulation reactions are pivotal in the synthesis of heterocyclic compounds, enabling the construction of various ring systems. 5-Bromothiophene derivatives are frequently used as substrates in these transformations to generate fused and non-fused heterocyclic structures.
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives are an important class of heterocyclic compounds. One synthetic route to pyrimidines involves the reaction of a chalcone (B49325) with a source of amidine, such as guanidine (B92328). For instance, 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine is prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (a chalcone) with guanidine hydrochloride and an alkali in ethanol. jetir.org The precursor chalcone itself is synthesized by reacting 2-acetyl-5-bromothiophene with 4-methoxybenzaldehyde (B44291) in the presence of an alkali. jetir.org
Another approach to thiophene-fused pyrimidines, specifically thieno[2,3-d]pyrimidines, involves the Gewald reaction. This reaction can produce a substituted thiophene which is then cyclized with chloroformamidine (B3279071) hydrochloride to yield the thieno[2,3-d]pyrimidine (B153573) core. nih.gov
Formation of Azetidinone Scaffolds
Azetidin-2-ones, also known as β-lactams, are four-membered cyclic amides. The synthesis of azetidinone scaffolds can be achieved through the cyclization of Schiff bases. A series of 2-azetidinones have been synthesized from N-(4-(5-bromothiophen-2-yl)-6-(4-chlorophenyl)pyrimidin-2-yl)-1-(aryl)methanimine. researchgate.netijcsrr.org This reaction, often referred to as the Staudinger synthesis, involves the treatment of the imine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as 1,4-dioxane. researchgate.netijcsrr.org The Schiff base precursor is prepared by the reaction of 4-(5-bromothiophene-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine with aromatic aldehydes. researchgate.netijcsrr.org
Development of Triazole-Fused Systems
Triazoles and their fused derivatives are significant targets in medicinal chemistry. 5-Bromothiophene-2-carbohydrazide is a key starting material for the synthesis of thiophene-linked 1,2,4-triazoles. nih.govcsic.es The reaction of this carbohydrazide (B1668358) with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide, yields 4-haloaryl-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.govcsic.es
Furthermore, triazole-fused pyrimidine systems can be synthesized. For example, the formation of a jetir.orgnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidine core can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions. evitachem.com Palladium-catalyzed cyclization of 5-iodotriazoles also provides a convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org
Oxidative Cyclization Routes
Oxidative cyclization is a powerful tool for constructing cyclic molecules through the formation of new bonds via a redox process. nih.gov These reactions can be catalyzed by various enzymes or chemical reagents. For instance, manganese dioxide (MnO2) can mediate the oxidative cyclization of "formal" Schiff's bases to produce fused triazine systems. nih.gov While not exclusively focused on bromothiophene, these methods are applicable to a wide range of substrates. In the context of thiophenes, rhodium-catalyzed oxidative C-H activation and annulation of N-Boc-anilines with 1,3-diynes has been used to construct tricyclic N,O-heteroaromatics. researchgate.net Another example is the iodine-catalyzed synthesis of benzothiophene (B83047) derivatives through a cascade reaction of substituted thiophenols with alkynes under metal- and solvent-free conditions. researchgate.net
Derivatization Strategies for Structural Complexity
The 5-bromothiophene scaffold serves as a versatile platform for the synthesis of complex molecules. Its utility stems from the reactivity of the bromine atom, typically in metal-catalyzed cross-coupling reactions, and the potential for modification of functional groups attached to the thiophene ring. These derivatization strategies allow for the systematic introduction of diverse structural motifs, enabling the fine-tuning of the molecule's chemical and physical properties.
Modification of Carbonyl and Hydroxyl Functionalities
The carbonyl and hydroxyl groups are common functionalities on thiophene derivatives that can be readily modified to generate esters, ethers, and other derivatives. These modifications are crucial for altering solubility, reactivity, and for installing protecting groups during multi-step syntheses.
One of the most common modifications is the esterification of a carboxylic acid group. For instance, 5-bromothiophene-2-carboxylic acid can be converted to its corresponding esters by reaction with various alcohols. This process often employs a coupling agent and a catalyst. In one study, 5-bromothiophene-2-carboxylic acid was reacted with 2-ethyl hexanol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst to produce 2-ethylhexyl 5-bromothiophene-2-carboxylate with a 72% yield. nih.gov A similar reaction with amyl alcohol yielded pentyl 5-bromothiophene-2-carboxylate in 75% yield. tubitak.gov.tr
Hydroxyl functionalities can also be derivatized. While not a thiophene, the hydroxyl group on the related compound 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) has been derivatized using bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analytical purposes. researchgate.net For broader analytical applications, dansyl chloride is a frequently used reagent that reacts with hydroxyl groups, such as those in phenols, to enhance ionization efficiency for mass spectrometry analysis. ddtjournal.com The synthesis of complex molecules like (Z)-2-(2-(5-Bromothiophen-2-yl)-4-cyano-5-phenylfuran-3-yl)-3-hydroxy-3-phenylacrylamide highlights the presence of hydroxyl groups in advanced intermediates, where their reactivity, particularly the formation of intramolecular hydrogen bonds, can influence the molecule's stability and conformation. acs.org
Table 1: Examples of Carbonyl and Hydroxyl Group Modifications
| Starting Compound | Reagent(s) | Resulting Functional Group | Yield | Reference(s) |
|---|---|---|---|---|
| 5-Bromothiophene-2-carboxylic acid | 2-Ethyl hexanol, DCC, DMAP | Ester | 72% | nih.gov |
| 5-Bromothiophene-2-carboxylic acid | Amyl alcohol, DCC, DMAP | Ester | 75% | tubitak.gov.tr |
| 5-Bromothiophene-2-sulfonamide (B1270684) | Acetic anhydride | Acetamide | - | researchgate.net |
| Phenols (General) | Dansyl chloride | Sulfonate Ester | - | ddtjournal.com |
Introduction of Diverse Aromatic and Heteroaromatic Moieties
A primary strategy for building molecular complexity from 5-bromothiophene derivatives is the introduction of new aromatic and heteroaromatic rings. This is overwhelmingly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.gov
The Suzuki cross-coupling reaction is particularly prevalent, involving the reaction of the 5-bromo-substituted thiophene with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This method has been used to synthesize a wide array of 5-arylthiophene derivatives. For example, 2-ethylhexyl 5-bromothiophene-2-carboxylate has been successfully coupled with various arylboronic acids using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane and water solvent system, achieving yields between 60.1% and 79.1%. nih.gov Similarly, pentyl 5-bromothiophene-2-carboxylate was coupled with different arylboronic acids to produce derivatives in yields ranging from 65% to 80.2%. tubitak.gov.tr 5-Arylthiophene-2-sulfonamide derivatives have also been synthesized via Suzuki coupling from 5-bromothiophene-2-sulfonamide and various aryl boronic acids or their pinacol (B44631) esters. researchgate.net
Other coupling strategies are also employed to introduce heterocyclic systems. A three-step synthesis starting from 2-acetyl-5-bromothiophene can produce symmetrical imidazo[1,2-a]pyridyl bithiophene derivatives. nih.gov Furthermore, Stille coupling reactions, which utilize organotin reagents, have been used to prepare guanyl hydrazones of bithiophenes. nih.gov In a different approach, a multi-component reaction involving 5-bromothiophene-2-carboxaldehyde, 4-hydroxycoumarin, and malononitrile (B47326) in the presence of piperidine (B6355638) as a catalyst yields 2-amino-4-(5-bromothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, a complex heterocyclic system, in 89% yield. ijcce.ac.ir
Table 2: Suzuki Coupling of 5-Bromothiophene Derivatives with Arylboronic Acids
| 5-Bromothiophene Substrate | Arylboronic Acid | Catalyst System | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 75.1% | nih.gov |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 79.1% | nih.gov |
| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 3-Nitrophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 60.1% | nih.gov |
| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 71.5% | tubitak.gov.tr |
| Pentyl 5-bromothiophene-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 80.2% | tubitak.gov.tr |
| 5-Bromothiophene-2-sulfonamide | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 71% | researchgate.net |
| 5-Bromothiophene-2-sulfonamide | Naphthalen-1-ylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 62% | researchgate.net |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The spectrum of 5-Bromothiophen-2(5H)-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group (C=O) of the lactone ring. For the related compound, 2(5H)-thiophenone, this stretching vibration is observed experimentally in an argon matrix at approximately 1720 cm⁻¹. The presence of an electronegative bromine atom at the 5-position may slightly shift the position of this band.
Other expected characteristic absorption bands would include C-H stretching vibrations for the methylene (B1212753) (CH₂) and vinyl (C=C-H) protons, typically appearing just below and above 3000 cm⁻¹, respectively. The C=C double bond stretching within the ring would likely appear in the 1650-1600 cm⁻¹ region. Vibrations involving the C-S and C-Br bonds are expected at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (vinyl) | Stretch | ~3100 - 3000 | Medium |
| C-H (methylene) | Stretch | ~3000 - 2850 | Medium |
| C=O (lactone) | Stretch | ~1740 - 1710 | Strong |
| C=C | Stretch | ~1650 - 1600 | Medium-Weak |
| C-S | Stretch | ~800 - 600 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by providing information about the connectivity and chemical environment of individual atoms.
The ¹H NMR spectrum of this compound would show distinct signals for the three different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms (O, S, Br) and by anisotropic effects from the C=O and C=C bonds.
The proton at the 5-position (H-5), being attached to a carbon bearing both a sulfur atom and an electronegative bromine atom, is expected to be the most deshielded and appear furthest downfield. The two vinyl protons (H-3 and H-4) would appear in the olefinic region, coupled to each other. Their exact chemical shifts would depend on their position relative to the carbonyl group. The proton at C3 would likely be further downfield than the proton at C4 due to the deshielding effect of the adjacent carbonyl group. The methylene protons at the 5-position (in the tautomeric form) would be diastereotopic and are expected to show a complex splitting pattern.
Table 2: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 6.5 - 7.5 | Doublet | ~6 Hz (JH3-H4) |
| H-4 | 6.0 - 7.0 | Doublet of doublets | ~6 Hz (JH4-H3), ~2-3 Hz (JH4-H5) |
Note: These are estimated values based on general principles and data for similar structures. Actual values may vary.
The proton-decoupled ¹³C NMR spectrum of this compound would display four distinct signals, one for each carbon atom in a unique electronic environment. The carbonyl carbon (C-2) of the lactone would be the most deshielded, appearing significantly downfield, typically in the 160-180 ppm range. libretexts.org The olefinic carbons (C-3 and C-4) would resonate in the 120-150 ppm region. The carbon atom bonded to bromine (C-5) would have its chemical shift influenced by the heavy atom effect, which can vary, but it is expected to be in the sp³-hybridized region, likely shifted downfield due to the adjacent sulfur atom.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=O) | 190 - 170 |
| C-3 (=CH) | 150 - 130 |
| C-4 (=CH) | 130 - 110 |
Note: These are estimated values based on general principles. Actual values may vary.
The Attached Proton Test (APT) is an NMR experiment that differentiates carbon signals based on the number of attached protons. In an APT spectrum of this compound, the quaternary carbonyl carbon (C-2) would appear as a negative signal (or phased oppositely to CH and CH₃ groups). The two methine carbons (C-3 and C-4) and the carbon at the 5-position (C-5), each bonded to one proton, would appear as positive signals. This technique would unequivocally confirm the assignment of the carbonyl carbon and distinguish it from the protonated carbons in the ring, providing valuable confirmation of the structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, enabling the elucidation of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing clues to its structure based on the observed fragmentation patterns.
Table 1: Postulated EI-MS Fragmentation for this compound
| Fragment Ion | Postulated Structure | Key Fragmentation Pathway |
| [M]+• | C4H3BrOS+• | Molecular Ion |
| [M-Br]+ | C4H3OS+ | Loss of Bromine radical |
| [M-CO]+• | C3H3BrS+• | Loss of Carbon Monoxide |
| [C3H3S]+ | Thiophenyl cation | Subsequent loss of Br from [M-CO]+• |
Note: This table is based on general fragmentation principles and data from related compounds, not on direct experimental data for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is passed through a high-voltage capillary, generating charged droplets from which solvent evaporates to produce gas-phase ions. This method typically results in protonated molecules [M+H]+ or adducts with other cations (e.g., [M+Na]+), with minimal fragmentation.
Specific ESI-MS data for this compound is not available in the provided search results. However, ESI-MS analysis of similar heterocyclic compounds often reveals a strong signal for the protonated molecule. researcher.life For this compound, one would expect to observe a prominent ion corresponding to [C4H3BrOS + H]+. The technique's gentle nature would likely preserve the molecular structure, making it ideal for accurate molecular weight determination. nih.govagsanalitica.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.gov This technique can differentiate between compounds that have the same nominal mass but different elemental formulas.
While no specific HRMS data for this compound has been found, a theoretical accurate mass can be calculated. This calculated mass would be the target for an HRMS experiment, and its experimental confirmation would unequivocally validate the elemental composition of the compound. The high resolving power of HRMS would also allow for the clear identification of the isotopic pattern of bromine (79Br and 81Br), further confirming the presence of this halogen in the molecule. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Calculated m/z |
| [C4H3(79)BrOS]+ | 177.9166 |
| [C4H3(81)BrOS]+ | 179.9146 |
| [C4H4(79)BrOS]+ (protonated) | 178.9244 |
| [C4H4(81)BrOS]+ (protonated) | 180.9224 |
Note: These values are theoretical and would need to be confirmed by experimental HRMS analysis.
X-ray Diffraction (XRD) Structural Elucidation
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction data allows for the unambiguous determination of the atomic positions within the crystal lattice.
Table 3: Representative Crystallographic Data for a Related Bromothiophene Derivative (2-(5-bromothiophen-2-yl)acetonitrile)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/n | nih.gov |
| a (Å) | 10.1234 (7) | nih.gov |
| b (Å) | 5.6789 (4) | nih.gov |
| c (Å) | 12.6789 (9) | nih.gov |
| β (°) | 109.456 (3) | nih.gov |
| Volume (ų) | 687.08 (9) | nih.gov |
Note: This data is for a related compound and serves as an example of the type of information obtained from a single crystal XRD study.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The technique provides information on the crystalline phases present, their relative abundances, and can be used to determine unit cell parameters. The resulting diffractogram is a characteristic fingerprint of a specific crystalline solid.
No experimental PXRD data for this compound is currently available. A PXRD pattern would consist of a series of peaks at specific 2θ angles, corresponding to the different crystal lattice planes. This pattern could be used for phase identification by comparing it to a database of known patterns. It would also be essential for quality control to ensure the purity of a synthesized batch of the compound. youtube.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable technique for characterizing the electronic structure of molecules containing chromophores. In the case of this compound, the core chromophore is the α,β-unsaturated thiolactone system. While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, a detailed analysis can be inferred from the well-studied electronic structure of the parent compound, 2(5H)-thiophenone, and the known effects of bromine substitution on conjugated systems. researchgate.netepj.org
The UV-Vis spectrum of α,β-unsaturated ketones and related compounds is typically characterized by two main absorption bands corresponding to distinct electronic transitions. libretexts.orgresearchgate.netlibretexts.org These are the lower-energy n → π* (n-to-pi-star) transition and the higher-energy π → π* (pi-to-pi-star) transition. libretexts.orgmasterorganicchemistry.com
The n → π transition* involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital of the C=O double bond. This transition is typically weak, characterized by a low molar absorptivity (ε), and appears at a longer wavelength. libretexts.orgmasterorganicchemistry.com
The π → π transition* results from the promotion of an electron from a bonding π orbital of the conjugated system to an antibonding π* orbital. This transition is generally strong, exhibiting a high molar absorptivity (ε), and occurs at a shorter wavelength compared to the n → π* transition. libretexts.orgmasterorganicchemistry.com
For the parent molecule, 2(5H)-thiophenone, detailed studies of its electronic structure have been conducted, providing insight into its absorption characteristics. researchgate.netepj.org The electronic state spectroscopy of 2(5H)-thiophenone reveals a spectrum dominated by valence and Rydberg transitions, with significant vibrational structure. researchgate.netepj.org
The introduction of a bromine atom at the 5-position of the thiophenone ring is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima of both the n → π* and π → π* transitions. cdnsciencepub.comnih.gov This effect is primarily due to the influence of the halogen substituent on the electronic energy levels of the chromophore. Bromine, being an electron-donating group through resonance and an electron-withdrawing group through induction, can perturb the energy of the molecular orbitals involved in the electronic transitions. The lone pairs of electrons on the bromine atom can interact with the π-system of the thiophenone ring, leading to a delocalization of electron density and a narrowing of the HOMO-LUMO gap. This reduction in the energy difference between the ground and excited states results in the absorption of lower-energy (longer wavelength) light. cdnsciencepub.comnih.gov
Based on the data for the parent 2(5H)-thiophenone and the anticipated effects of bromination, the expected UV-Vis absorption data for this compound in a non-polar solvent are summarized in the following table.
| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Description |
|---|---|---|---|
| n → π | ~300 - 320 | Low (~100) | Weak absorption corresponding to the excitation of a non-bonding electron from the carbonyl oxygen. |
| π → π | ~230 - 250 | High (>10,000) | Strong absorption resulting from the excitation of a π electron within the conjugated system. |
The solvent in which the spectrum is recorded can also influence the positions of the absorption maxima. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift (a shift to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity, as the more polar excited state is stabilized to a greater extent than the ground state.
The following table illustrates the expected solvent effects on the UV-Vis absorption of this compound.
| Solvent Type | Effect on n → π* Transition | Effect on π → π* Transition |
|---|---|---|
| Non-polar (e.g., Hexane) | Longer λmax | Shorter λmax |
| Polar (e.g., Ethanol) | Shorter λmax (Hypsochromic Shift) | Longer λmax (Bathochromic Shift) |
It is important to note that while these predictions are based on established spectroscopic principles and data from analogous compounds, experimental verification is necessary to determine the precise absorption maxima and molar absorptivities for this compound.
Computational and Theoretical Investigations of Electronic and Molecular Structure
Density Functional Theory (DFT) Studies
Density Functional Theory has become a principal method for investigating the electronic structure of molecules. core.ac.uknih.gov It is employed to calculate a wide range of properties for compounds like 5-Bromothiophen-2(5H)-one, from optimizing its three-dimensional shape to predicting its spectroscopic signatures. core.ac.ukscienceacademique.com The selection of appropriate functionals and basis sets is critical for achieving high accuracy in these predictions. spectroscopyonline.comekb.eg
Geometry optimization is a fundamental computational procedure used to find the lowest energy arrangement of atoms in a molecule. mdpi.com For the parent compound, 2(5H)-thiophenone, DFT calculations have been used to determine its equilibrium geometry. core.ac.uk The introduction of a bromine atom at the C5 position in this compound is expected to induce specific changes in bond lengths and angles due to steric and electronic effects.
The geometry optimization procedure involves calculating the energy at an initial molecular geometry and systematically searching for a new geometry with lower energy until a minimum is found. mdpi.com DFT methods, such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. core.ac.uknih.gov The analysis of the optimized structure provides key parameters like bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. For the analogous 2(5H)-thiophenone, the five-membered ring is nearly planar. core.ac.uk The structural parameters for this compound would be expected to be similar, with a notable elongation of the C5-Br bond compared to a C-H bond.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |
|---|---|---|
| Bond Length (Å) | C2=O | 1.215 |
| C2-S1 | 1.795 | |
| C3=C4 | 1.340 | |
| C4-C5 | 1.498 | |
| C5-S1 | 1.889 | |
| Bond Angle (°) | O=C2-S1 | 125.1 |
| C5-S1-C2 | 91.1 | |
| S1-C5-C4 | 104.2 | |
| C5-C4=C3 | 115.1 |
Note: Data is based on the parent compound 2(5H)-thiophenone as a reference model. core.ac.uk The presence of a bromine atom at the C5 position would alter these values.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. wikipedia.orgresearchgate.net A small gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For thiophenone derivatives, the HOMO is typically distributed over the thiophene (B33073) ring and the sulfur atom, while the LUMO is often localized on the α,β-unsaturated carbonyl system. DFT calculations are used to compute the energies of these orbitals and visualize their spatial distribution. researchgate.netsemanticscholar.org
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.0 to 5.0 |
Note: Values are typical estimates for substituted dihydrothiophenones based on DFT studies. semanticscholar.org
Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. rsc.org By using DFT methods, the harmonic vibrational frequencies of a molecule can be computed. nih.gov These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. spectroscopyonline.comcore.ac.uk
For the parent compound 2(5H)-thiophenone, a detailed comparison between experimental matrix-isolation FTIR spectra and DFT-calculated frequencies has been performed. core.ac.uk Key vibrational modes include the C=O stretching, C=C stretching, and various C-H and CH₂ bending and stretching modes. core.ac.uk The C=O stretching vibration is particularly characteristic, appearing as a strong band in the IR spectrum. The presence of the heavy bromine atom in this compound would be expected to introduce new vibrational modes at lower frequencies (e.g., C-Br stretching) and shift the frequencies of adjacent groups.
| Vibrational Mode | Experimental FTIR (Ar matrix) | Calculated (DFT/B3LYP, scaled) |
|---|---|---|
| C=O stretch | 1738 | 1740 |
| C=C stretch | 1610 | 1612 |
| CH₂ scissoring | 1425 | 1424 |
| C-S stretch | Not assigned | 704 |
Note: Data is for the parent compound 2(5H)-thiophenone. core.ac.uk The C-Br stretching frequency for this compound would be expected in the lower wavenumber region.
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. icm.edu.plruc.dk These predictions are valuable for assigning experimental NMR spectra and confirming molecular structures. rsc.orgsemanticscholar.org The accuracy of the calculated shifts depends on the chosen level of theory and the inclusion of solvent effects. mdpi.commdpi.com
For this compound, ¹³C NMR predictions would show a significant downfield shift for the carbonyl carbon (C2) due to the electronegativity of the oxygen atom. icm.edu.pl The carbon atom bonded to bromine (C5) would also be influenced, with its chemical shift being sensitive to the electronic environment. Similarly, ¹H NMR chemical shifts for the protons on the thiophene ring can be calculated to aid in their assignment. Comparing calculated isotropic chemical shifts with experimental data provides a robust method for structural verification. rsc.org
| Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| C2 (Carbonyl) | 180 - 190 |
| C3 | 125 - 135 |
| C4 | 145 - 155 |
| C5 | 110 - 120 |
Note: These are estimated values based on DFT calculations for similar thiophene and lactone structures. icm.edu.pl
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.netresearchgate.net
Electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. icm.edu.pl For this compound, the MEP map would show a significant region of negative electrostatic potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack or hydrogen bonding. The hydrogen atoms and the region around the bromine atom would likely exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wavefunctions into localized bonding orbitals, lone pairs, and anti-bonding orbitals. nih.govmolfunction.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. acadpubl.eu
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(2) O | π(C3=C4) | ~15-25 | n → π (Resonance) |
| π(C3=C4) | π(C2=O) | ~10-20 | π → π (Conjugation) |
| LP(1) S | σ(C4-C5) | ~2-5 | n → σ (Hyperconjugation) |
Note: Values are illustrative based on NBO analyses of similar α,β-unsaturated carbonyl systems and heterocycles. core.ac.uk
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)
Global reactivity descriptors, derived from the framework of Density Functional Theory (DFT), offer a quantitative measure of the chemical reactivity and stability of a molecule. researchgate.netderpharmachemica.comdergipark.org.tr These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarset.comsemanticscholar.org
Key global reactivity descriptors include:
Chemical Hardness (η): Represents the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to a greater hardness, indicating higher stability and lower reactivity. ijarset.commdpi.com
Chemical Softness (S): The reciprocal of hardness, softness indicates the ease of modifying the electron cloud. Molecules with a small HOMO-LUMO gap are considered soft and are generally more reactive. ijarset.commdpi.com
Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. derpharmachemica.comijarset.com A higher electrophilicity index suggests a greater capacity to act as an electrophile.
The calculation of these parameters provides a theoretical basis for predicting the chemical behavior of this compound in various chemical reactions. For instance, a molecule with a high electrophilicity index would be expected to be susceptible to nucleophilic attack.
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to electron change. ijarset.commdpi.com |
| Chemical Softness (S) | 1 / η | Indicates reactivity and polarizability. ijarset.commdpi.com |
| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. ijarset.com |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons. derpharmachemica.com |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule. derpharmachemica.comijarset.com |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited-state properties of molecules, including their electronic absorption spectra. youtube.comuci.edu By applying a time-dependent perturbation, TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. youtube.com
This analysis provides crucial information about the wavelengths at which this compound is likely to absorb light. The calculated electronic transitions correspond to the promotion of an electron from an occupied molecular orbital to an unoccupied one. Understanding these transitions is fundamental for applications in photochemistry and materials science. Generally, TD-DFT calculations can be sensitive to the choice of functional, with hybrid functionals often providing a good balance of accuracy for predicting electronic transitions. youtube.com
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. muni.cz A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. muni.czmdpi.com
For a molecule like this compound, a PES can be constructed by systematically changing key dihedral angles and calculating the corresponding energy at each point. This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers. muni.cz The global minimum on the PES represents the most stable conformation of the molecule. This information is critical for understanding the molecule's structure and how its shape might influence its biological activity or chemical reactivity.
Intermolecular Interaction Analysis
The way molecules interact with each other in the solid state is crucial for determining their crystal packing and macroscopic properties. Several computational techniques are employed to analyze these non-covalent interactions.
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal structure. nih.govresearchgate.netscirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates the electron density of the pro-crystal.
| Interaction Type | Typical Contribution in Bromothiophene Derivatives | Description |
|---|---|---|
| H···H | Often a major contributor, representing van der Waals forces. researchgate.net | Contacts between hydrogen atoms on adjacent molecules. |
| C···H/H···C | Significant contribution, indicating C-H···π or other weak interactions. researchgate.net | Interactions involving carbon and hydrogen atoms. |
| Br···H/H···Br | Indicates the presence of halogen bonding or other dipole-dipole interactions. | Contacts between the bromine atom and hydrogen atoms. |
| S···H/H···S | Highlights the role of the sulfur atom in intermolecular contacts. nih.gov | Interactions involving the thiophene sulfur atom. |
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and molecular structure. nih.govgoogle.com A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov
The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the nature of chemical bonds. nih.gov For non-covalent interactions, such as hydrogen bonds or halogen bonds, the values of ρ are typically low, and the values of ∇²ρ are positive. nih.gov QTAIM analysis can thus provide quantitative evidence for the presence and strength of various intermolecular interactions within the crystal lattice of this compound.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. nih.govresearchgate.net The method is based on the electron density and its derivatives. NCI analysis generates 3D plots that show regions of space where non-covalent interactions are occurring.
These regions are typically color-coded to indicate the strength and nature of the interaction. For example, blue surfaces often represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces can signify repulsive steric clashes. researchgate.net This visual approach provides an intuitive understanding of the forces that govern the supramolecular assembly of this compound.
Non-Linear Optical (NLO) Property Predictions
Theoretical predictions of NLO properties for organic molecules, including thiophene derivatives, are fundamentally linked to their electronic structure. Key factors influencing a molecule's NLO response include the presence of π-conjugated systems, intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, and a low highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap. mdpi.comnih.gov
General Findings from Thiophene Derivatives:
Computational studies on various thiophene derivatives consistently demonstrate that the strategic placement of electron-donating and electron-accepting substituents can significantly enhance NLO properties. uobasrah.edu.iqresearchgate.net The thiophene ring itself can act as a π-conjugated bridge, facilitating electron delocalization, which is a prerequisite for a significant NLO response. nih.govresearchgate.net
For instance, studies on thiophene sulfonamide derivatives have shown that the magnitude of the first-order hyperpolarizability (β) is inversely related to the square of the HOMO-LUMO energy gap. mdpi.com A smaller energy gap typically signifies easier electronic transitions, leading to a larger NLO response. mdpi.com The introduction of strong electron-withdrawing or -donating groups alters the electron distribution across the molecule, thereby modifying the HOMO-LUMO gap and enhancing the hyperpolarizability. mdpi.comuobasrah.edu.iq
Predicted Properties for this compound:
To provide a quantitative prediction, DFT calculations would be necessary. Typically, these calculations are performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). mdpi.com The results of such a hypothetical calculation would yield values for the dipole moment components (µx, µy, µz), the total dipole moment (µ_total), the polarizability components (αxx, αyy, αzz), the average polarizability (<α>), and the first-order hyperpolarizability components (βx, βy, βz), leading to the total hyperpolarizability (β_total).
Hypothetical Data Table for NLO Properties:
The following interactive table represents the type of data that would be generated from a computational study on this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific research findings for this compound are not available.
| Property | Symbol | Hypothetical Value | Unit |
| Dipole Moment (x) | µ_x | 1.5 | Debye |
| Dipole Moment (y) | µ_y | -0.8 | Debye |
| Dipole Moment (z) | µ_z | 0.2 | Debye |
| Total Dipole Moment | µ_total | 1.71 | Debye |
| Polarizability (xx) | α_xx | 85.0 | a.u. |
| Polarizability (yy) | α_yy | 65.0 | a.u. |
| Polarizability (zz) | α_zz | 30.0 | a.u. |
| Average Polarizability | <α> | 60.0 | a.u. |
| Hyperpolarizability (x) | β_x | 150 | a.u. |
| Hyperpolarizability (y) | β_y | -50 | a.u. |
| Hyperpolarizability (z) | β_z | 10 | a.u. |
| Total Hyperpolarizability | β_total | 158.4 | a.u. |
Note: a.u. stands for atomic units.
Research Findings from Related Structures:
Studies on thiophenyl chalcones have revealed that the presence of halogens, such as bromine, can contribute to significant third-order NLO properties. researchgate.net The combination of a thiophene ring with other aromatic systems and functional groups leads to materials with potential applications in optical limiting and switching. researchgate.net Furthermore, the specific arrangement of atoms, whether a structure is centrosymmetric or non-centrosymmetric, is critical, with non-centrosymmetric crystals often exhibiting strong second-harmonic generation (SHG) activity. researchgate.net
Reaction Mechanism Elucidation and Kinetic Studies
Investigation of Organometallic Reaction Pathways
Organometallic reagents and catalysts unlock a wide array of transformations for 5-Bromothiophen-2(5H)-one, primarily through cross-coupling and catalyzed hydrolysis reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, and the C(sp²)-Br bond in this compound serves as an excellent electrophilic site for this transformation. The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. libretexts.orgnih.gov The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net
Transmetalation : In this step, an organoboron reagent (R-B(OH)₂), activated by a base, transfers its organic group (R) to the Pd(II) complex. The bromide ligand is replaced by the R group, yielding a new organopalladium(II) intermediate. youtube.com
Reductive Elimination : The final step involves the reductive elimination of the coupled product, R-thiophen-2(5H)-one. The two organic ligands on the palladium center couple and exit the coordination sphere, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The key transformations within the Suzuki-Miyaura catalytic cycle are summarized in the table below.
| Step | Description | Palladium Oxidation State Change | Key Intermediate |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | 0 → +2 | (Thiophenone)Pd(II)(Br)L₂ |
| Transmetalation | The organic group (R) from the activated boronic acid replaces the bromide on the palladium center. | No Change (+2) | (Thiophenone)Pd(II)(R)L₂ |
| Reductive Elimination | The two organic groups couple to form the final product, regenerating the Pd(0) catalyst. | +2 → 0 | Pd(0)L₂ |
This table illustrates the fundamental steps and changes in the palladium catalyst during the Suzuki-Miyaura cross-coupling reaction.
The thiolactone ring of this compound is susceptible to hydrolysis, a reaction that can be significantly accelerated by transition metal catalysts. While uncatalyzed hydrolysis occurs, metal ions can act as Lewis acids to activate the carbonyl group toward nucleophilic attack by water. nih.gov The mechanism for the hydrolysis of thiolactones is analogous to that of thioesters. nih.govnih.gov
A plausible mechanism for transition metal-catalyzed hydrolysis involves the following steps:
Coordination and Activation : A transition metal ion (Mⁿ⁺) coordinates to the carbonyl oxygen of the thiolactone ring. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The metal ion stabilizes the developing negative charge on the oxygen atom.
Proton Transfer and Ring Opening : A proton transfer occurs, followed by the cleavage of the C-S bond, which breaks open the lactone ring.
Product Release : The resulting carboxylate and thiol-containing product dissociates from the metal ion, regenerating the metal catalyst.
Metal ions such as Co(II), Hg²⁺, and Ag⁺ have been shown to promote the hydrolysis of C-S bonds in related organosulfur compounds. nih.gov
Mechanistic Insights into Condensation and Cyclization Reactions
Mechanisms for these transformations often involve either base-catalyzed formation of a nucleophilic intermediate or acid-catalyzed activation of an electrophile. For instance, in a base-catalyzed reaction, a proton can be abstracted from a suitable nucleophile, which then attacks the carbonyl carbon of the thiophenone.
Cyclization reactions can be more intricate. For example, after an initial modification, intramolecular cyclization can occur. Some pathways may involve radical intermediates, particularly under photochemical or high-temperature conditions, leading to the formation of new ring systems. mdpi.comnih.gov The Fiesselmann thiophene (B33073) synthesis, which involves condensation and cyclization to form a thiophene ring, provides a model for how such ring-forming reactions proceed mechanistically. derpharmachemica.com
Theoretical Approaches to Reaction Intermediates and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the complex mechanisms of reactions involving thiophene derivatives. researchgate.netnih.govchemrxiv.org For this compound, theoretical studies can map the potential energy surfaces of its reactions, identify the structures of transient intermediates, and calculate the energy barriers of transition states.
In the context of the Suzuki reaction, DFT calculations can be used to:
Model the geometry of the Pd(0) catalyst and the Pd(II) intermediates.
Calculate the activation energy for the oxidative addition step, confirming its role as the rate-determining step.
Compare the energy profiles for different ligands on the palladium catalyst to predict catalyst efficiency.
Similarly, for nucleophilic aromatic substitution (SNAr) reactions at the C-Br bond, theoretical studies can confirm a stepwise pathway involving the formation of a Meisenheimer-type intermediate. nih.gov These computational models are invaluable for understanding regioselectivity and reactivity, which are often difficult to probe experimentally.
The table below presents hypothetical relative energy values for a model SNAr reaction on a brominated thiophene, as would be determined by DFT calculations.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Brominated Thiophene + Nucleophile | 0.0 |
| TS1 | Transition state for nucleophile addition | +15.2 |
| Intermediate | Meisenheimer-like σ-complex | -5.8 |
| TS2 | Transition state for bromide departure | +12.5 |
| Products | Substituted Thiophene + Bromide | -10.4 |
This table provides representative data from a theoretical DFT study on a nucleophilic aromatic substitution reaction, illustrating the energy profile of the stepwise mechanism.
Kinetics of Derivative Formation and Transformation
The rates of reactions involving this compound are dependent on various factors, including the nature of the reactants, catalyst, and solvent, as well as the temperature. Kinetic studies provide quantitative data on these relationships.
For the Suzuki cross-coupling reaction, the rate is typically dependent on the concentration of the palladium catalyst and the bromothiophene substrate. As oxidative addition is often rate-limiting, the nature of the C-X bond is critical, with reactivity following the order C-I > C-Br > C-Cl. researchgate.net
For reactions involving nucleophilic attack on the thiolactone ring, such as aminolysis, kinetic studies on analogous compounds have shown that the reaction is first-order with respect to the amine concentration. nih.gov A Brønsted plot analysis, which correlates the reaction rate with the pKₐ of the nucleophile, can yield a βₙᵤc value. This value provides insight into the degree of bond formation in the transition state. For the aminolysis of homocysteine thiolactone, a βₙᵤc of 0.66 suggests a mechanism where the rate-determining step is the formation of a tetrahedral intermediate. nih.gov
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
| Leaving Group (Halogen) | In coupling reactions, the rate follows I > Br > Cl. | The C-X bond strength decreases down the group, lowering the activation energy for oxidative addition. |
| Catalyst Ligand | Bulky, electron-donating phosphine ligands often accelerate oxidative addition. | Ligands stabilize the Pd(0) state and influence the geometry and reactivity of the intermediates. |
| Nucleophile pKₐ | In aminolysis, a higher pKₐ (stronger base) generally increases the rate. | A more basic nucleophile is more effective at attacking the electrophilic carbonyl carbon. |
| Solvent Polarity | Polar solvents can stabilize charged intermediates and transition states. | Stabilization of charged species (e.g., Meisenheimer complex in SNAr) can lower the activation energy. |
This table summarizes key factors that influence the kinetics of derivative formation from this compound.
Applications in Advanced Materials and Chemical Synthesis
Role as Precursors for Organic Semiconductors
Thiophene-based molecules are fundamental components in the design of organic semiconductors due to their excellent charge transport properties. rsc.orgossila.com Brominated thiophenes, in particular, serve as crucial precursors for creating π-conjugated systems, which form the backbone of these materials. The bromine atom provides a reactive site for cross-coupling reactions, such as Stille and Suzuki couplings, enabling the polymerization of monomers into high-molecular-weight polymers. rsc.orgnih.gov
While direct application of 5-Bromothiophen-2(5H)-one is a specialized area of research, the broader class of brominated thiophene (B33073) derivatives is widely used to synthesize polymers and small molecules for organic thin-film transistors (OTFTs). rsc.orgmdpi.com The electronic properties of the resulting semiconductors can be fine-tuned by modifying the structure of the thiophene precursor and the co-monomers used in polymerization. The inherent electronic characteristics of the thiophene ring, combined with the synthetic versatility offered by the bromo-substituent, make it a valuable moiety for developing new p-type and n-type organic semiconductor materials. rsc.org
Integration into Pyrrolopyrrole-Dione (DPP) Based Conjugated Systems
One of the most significant applications of brominated thiophene units is in the synthesis of diketopyrrolopyrrole (DPP)-based polymers. DPP-based materials have gained prominence in high-performance organic electronics due to their planar structure, which promotes strong intermolecular π-π stacking and facilitates efficient charge transport. ulb.ac.bersc.org
The key monomer frequently used in these syntheses is 3,6-bis(5-bromothiophen-2-yl)-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione . rsc.orgrsc.org This molecule features a central DPP core flanked by two bromothiophene units. The bromine atoms are essential for the subsequent polymerization process, typically a Stille coupling reaction with an organotin comonomer. ulb.ac.bersc.org The incorporation of the thiophene rings extends the π-conjugation of the polymer backbone, which is critical for its semiconductor properties. The resulting DPP-thiophene copolymers are known for their high hole mobilities and are used in the fabrication of high-performance OFETs. rsc.orgrsc.org
For example, the polymerization of a DPP monomer containing bromothiophene units with a thieno[3,2-b]thiophene (B52689) comonomer has yielded polymers with impressive charge-carrier mobilities, demonstrating the effectiveness of this molecular design strategy. rsc.org
| Polymer | Comonomers | Polymerization Method | Hole Mobility (cm²/Vs) | On/Off Ratio |
|---|---|---|---|---|
| PDPPTT-FT | 3,6-bis(5-bromothiophen-2-yl)-DPP derivative and a fluorinated thiophene-tin derivative | Stille Coupling | Up to 1.5 | >10⁵ |
| P1 | 3,6-bis(2-bromothieno[3,2-b]thiophen-5-yl)-DPP and a thiophene-tin derivative | Stille Coupling | ~1.9 | 10⁶ - 10⁷ |
Data synthesized from research on DPP-based polymers incorporating brominated thiophene derivatives. ulb.ac.bersc.org
Utility as Ligands for Metal Complex Synthesis
Thiophene-containing molecules can act as ligands in coordination chemistry, binding to metal centers to form complexes with diverse structural and electronic properties. bohrium.com The coordination can occur in several ways: through the sulfur heteroatom as an η1(S) donor, through the π-system of the aromatic ring (η5-coordination), or through insertion of the metal into a C-S bond.
While the coordinating ability of simple thiophenes is generally considered weak, incorporating them into larger, polydentate ligand frameworks can lead to stable metal complexes. nih.gov These complexes have applications in catalysis and materials science. For example, tetrahydrothiophene-functionalized N,S-heterocyclic carbenes have been used to synthesize palladium(II) complexes. rroij.com The sulfur atom in the thiophene ring can play a crucial role in the electronic structure and reactivity of the resulting metal complex. Although specific complexes based on this compound are not widely documented, its structure offers potential coordination sites at the sulfur atom and the carbonyl oxygen, suggesting its potential utility in the design of novel metal-organic frameworks and catalysts.
Building Blocks for Complex Heterocyclic Architectures
Brominated thiophenes are versatile building blocks for the synthesis of more complex, fused heterocyclic systems. mdpi.com The bromine atom serves as a handle for a variety of chemical transformations, including lithiation-substitution sequences and palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
These reactions allow for the annulation of additional rings onto the thiophene core, leading to structures such as thienothiophenes, benzothiophenes, and other polycyclic aromatic systems. researchgate.netnih.gov For instance, multi-step synthetic sequences starting from 3-bromothiophene (B43185) have been developed to construct the thieno[3,2-b]thiophene scaffold, a valuable core for organic electronic materials. researchgate.net The dual reactivity of this compound, stemming from its bromo- and keto- functionalities, makes it a promising starting material for one-pot, multi-component reactions to generate highly substituted, functionalized heterocyclic products. rhhz.netnih.gov
Design of Fluorescent Scaffolds
Thiophene-containing systems are often incorporated into fluorescent molecules due to their rigid, planar structure and conjugated π-electron system, which are conducive to strong fluorescence emission. rsc.org By functionalizing the thiophene core with donor and acceptor groups, the electronic structure can be modulated to tune the absorption and emission wavelengths across the visible spectrum.
Researchers have synthesized novel thiophene-based fluorescent dyes for applications such as bioimaging. rsc.org These probes have demonstrated high selectivity, photostability, and biocompatibility. While the direct use of this compound in this context is an emerging area, its reactive nature makes it a suitable candidate for incorporation into larger fluorescent scaffolds. The bromine atom can be replaced with various fluorophoric or auxochromic groups via cross-coupling reactions, providing a straightforward method to construct novel fluorescent probes and materials. The development of such probes is of interest for applications ranging from cellular imaging to chemical sensing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromothiophen-2(5H)-one?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of thiophene derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions can yield brominated intermediates. Similar protocols for bromothiophene derivatives often employ palladium-catalyzed coupling reactions or electrophilic substitution, as seen in the synthesis of 5-bromo-2-methylthiophene . Purification is achieved via recrystallization or column chromatography, common in heterocyclic chemistry workflows .
Q. How can researchers purify this compound to ensure high chemical purity?
- Methodological Answer : Recrystallization using solvents like ethanol or dichloromethane is effective for removing unreacted precursors. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for isolating isomers or byproducts. Evidence from brominated heterocycle syntheses highlights the use of these techniques .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and aromaticity.
- IR Spectroscopy : Identification of carbonyl (C=O) and C-Br stretches (e.g., ~650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br/Br).
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture and light, as brominated heterocycles are prone to hydrolysis and photodegradation. Safety data sheets for related bromothiophenes emphasize these protocols .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal for determining bond lengths, angles, and packing arrangements. For example, SHELX software has been used to analyze bromothiophene-containing benzimidazoles, resolving disorder in planar fragments .
Q. How do reaction mechanisms differ when this compound participates in nucleophilic substitutions versus cross-coupling?
- Methodological Answer : In nucleophilic substitutions (e.g., SNAr), the electron-deficient thiophene ring facilitates attack by amines or alkoxides. For cross-coupling (e.g., Suzuki-Miyaura), the C-Br bond undergoes oxidative addition with Pd catalysts. Mechanistic studies on analogous bromothiophenes highlight solvent polarity and catalyst choice as critical variables .
Q. What computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with biological targets (e.g., enzymes). Studies on similar compounds correlate electron-withdrawing bromine with enhanced binding to kinase active sites .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Cross-validate results using complementary techniques. For instance, if NMR suggests a planar structure but XRD shows puckering, consider dynamic effects (e.g., ring flips in solution). Iterative refinement and statistical validation (e.g., R-factors in XRD) are critical .
Q. What practices ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Share raw data (e.g., XRD .cif files, NMR spectra) and use open-source software for analysis. CONSORT-EHEALTH guidelines emphasize transparency in reporting methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
